

A Technical Guide to Racemic 3-Methylheptanoic Acid

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Compound of Interest

Compound Name: 3-Methylheptanoic acid

Cat. No.: B1309145

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This technical guide provides a comprehensive overview of racemic **3-methylheptanoic acid**, including its chemical and physical properties, detailed synthesis and analysis protocols, and an exploration of its potential biological significance in the context of branched-chain fatty acids.

Compound Identification and Properties

Racemic **3-methylheptanoic acid** is a branched-chain fatty acid. While specific biological activities for this racemic mixture are not extensively documented, the broader class of branched-chain fatty acids (BCFAs) is gaining interest for its diverse biological roles.^{[1][2]}

Chemical Identifiers

Identifier	Value
Compound Name	3-Methylheptanoic acid
Synonyms	3-methyl-heptanoic acid
Molecular Formula	C ₈ H ₁₆ O ₂
Molecular Weight	144.21 g/mol [3][4]
CAS Number (Racemate)	53663-30-2[5]
CAS Number ((R)-enantiomer)	57403-74-4[3]
CAS Number ((S)-enantiomer)	59614-85-6[4]
InChI	InChI=1S/C8H16O2/c1-3-4-5-7(2)6-8(9)10/h7H,3-6H2,1-2H3,(H,9,10)[3]
SMILES	CCCCC(C)CC(=O)O[3]

Physicochemical Properties

Property	Value	Reference
Boiling Point	234.6 °C at 760 mmHg (Predicted)	[5]
116-117 °C at 10 mmHg (Experimental)	[6]	
Density	0.926 g/cm ³ (Predicted)	[5]
Refractive Index (n ²⁵ D)	1.4242	[6]
LogP	2.28740	[5]
Vapor Pressure	0.0182 mmHg at 25°C	[5]

Synthesis and Experimental Protocols

The synthesis of racemic **3-methylheptanoic acid** can be reliably achieved through the reaction of a Grignard reagent with an α,β -unsaturated ester, followed by saponification. The

following protocol is adapted from a procedure published in Organic Syntheses.[6]

Synthesis of Racemic 3-Methylheptanoic Acid

This synthesis is a two-step process, starting with the formation of sec-butyl crotonate, followed by its reaction with n-butylmagnesium bromide and subsequent hydrolysis.

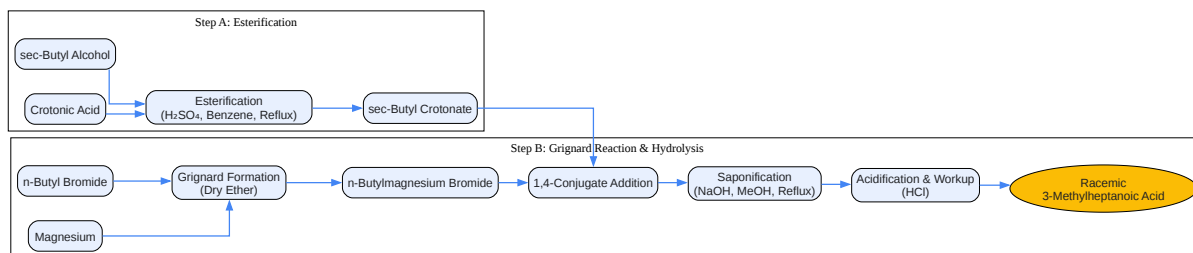
Step A: Preparation of sec-Butyl Crotonate

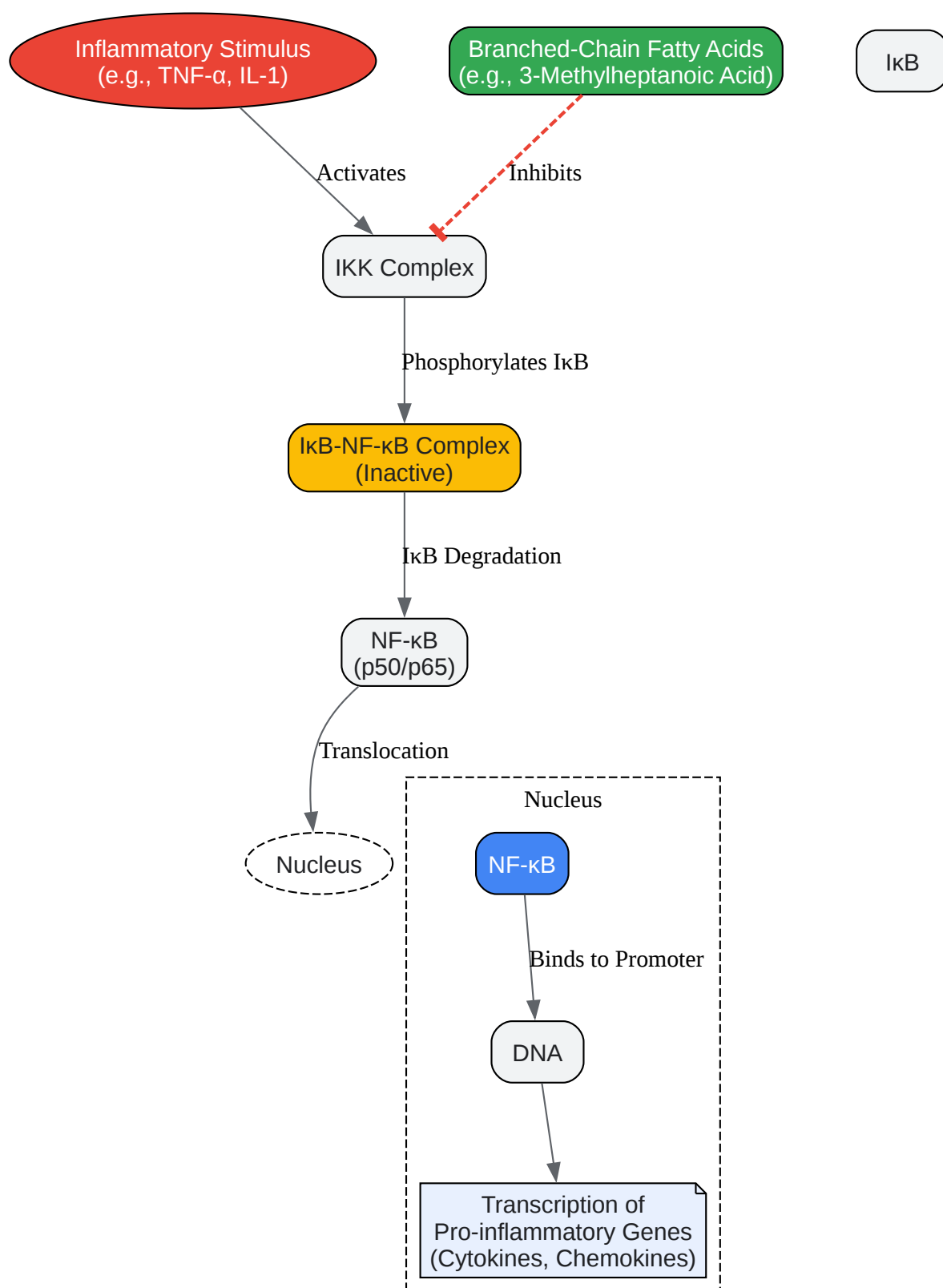
- Combine 258 g (3 moles) of crotonic acid, 370 g (5 moles) of sec-butyl alcohol, 6-7 ml of concentrated sulfuric acid, and 300 ml of benzene in a 2-liter round-bottomed flask.
- Add a few boiling chips and fit the flask with a water separator and a reflux condenser.
- Heat the mixture under reflux for approximately 12 hours, or until water no longer separates.
- Cool the reaction mixture, dilute with 200 ml of ether, and wash with a 10% sodium carbonate solution until the aqueous layer is neutral to litmus.
- Wash the organic layer with a saturated sodium chloride solution and dry over anhydrous magnesium sulfate.
- Distill off the solvents and fractionally distill the residue under reduced pressure to yield sec-butyl crotonate (b.p. 74–75°C/30 mm).

Step B: Preparation of 3-Methylheptanoic Acid

- In a 2-liter three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, place 25.0 g (1.04 g atoms) of magnesium turnings.
- Prepare a solution of 178 g (1.30 moles) of n-butyl bromide in 300 ml of dry ether.
- Add approximately 10 ml of the n-butyl bromide solution to the magnesium and initiate the Grignard reaction.
- Once the reaction has started, add the remainder of the n-butyl bromide solution at a rate that maintains a gentle reflux.

- After the addition is complete, reflux the mixture for an additional 30 minutes.
- Cool the Grignard reagent in an ice bath and slowly add a solution of 142 g (1.0 mole) of sec-butyl crotonate in 100 ml of dry ether.
- After the addition is complete, allow the mixture to stand at room temperature for 1 hour, then heat at reflux for 1 hour.
- Pour the reaction mixture into a mixture of crushed ice, concentrated hydrochloric acid, and ether.
- Separate the ether layer and extract the aqueous layer with ether.
- Combine the ether extracts and proceed with saponification by adding 200 ml of a 20% aqueous solution of sodium hydroxide and 100 ml of methanol.
- Reflux the mixture for 6 hours to saponify the ester.
- After saponification, dilute the mixture with water and acidify with concentrated hydrochloric acid.
- Extract the acidic solution with a benzene-ether mixture.
- Wash the combined organic extracts with saturated sodium chloride solution and dry over anhydrous magnesium sulfate.
- Remove the solvents by distillation and distill the residue under reduced pressure to obtain **3-methylheptanoic acid** (b.p. 116–117°C/10 mm).^[6]





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